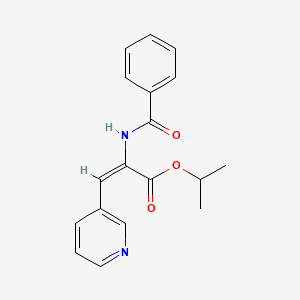

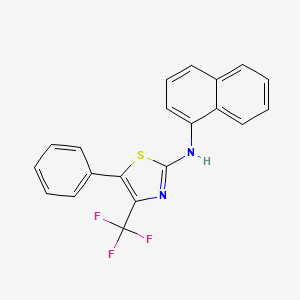

![molecular formula C14H20N2O4S B5291760 N-[2-ethoxy-5-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5291760.png)

N-[2-ethoxy-5-(1-pyrrolidinylsulfonyl)phenyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound appears to contain a pyrrolidine ring, which is a type of nitrogen heterocycle . Pyrrolidine is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The molecule also contains an acetamide group, which is a functional group consisting of an acetyl group singly bonded to a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors . The acetamide group can be introduced through functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the pyrrolidine ring and the acetamide group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the pyrrolidine ring and the acetamide group. The pyrrolidine ring can undergo various reactions, including functionalization .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could affect its polarity and solubility .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Drug Design and Synthesis

The pyrrolidine ring, a core component of this compound, is widely used in medicinal chemistry due to its versatility and biological activity. It serves as a scaffold for designing novel biologically active compounds . The presence of the pyrrolidine ring can influence the stereochemistry of the molecule, contributing to its three-dimensional coverage and potentially affecting the binding mode to enantioselective proteins . This makes it a valuable candidate for the synthesis of new drug candidates with varied biological profiles.

Antibacterial Agents

Research has shown that the substitution pattern on the pyrrolidine ring can significantly impact antibacterial activity. For instance, variations in the N’-substituents have been observed to alter the antibacterial efficacy, suggesting that this compound could be modified to enhance its antibacterial properties . This application is particularly relevant in the search for new antibiotics to combat resistant bacterial strains.

Energetic Materials

Compounds containing pyrrolidine rings, such as N-[2-ethoxy-5-(1-pyrrolidinylsulfonyl)phenyl]acetamide , can be explored for their potential as energetic materials. Energetic heterocycles like pyridines, triazoles, and tetrazoles exhibit greater density and heats of formation compared to their carbocyclic counterparts, which could make them suitable for applications requiring high-energy materials .

Cancer Research: Molecular Docking Studies

Molecular docking studies are crucial in cancer research for identifying potential therapeutic agents. Compounds with a pyrrolidine structure have been investigated for their anti-cancer potential against various proteins, such as caspase 3, NF-KAPPA-B, and P53 . The compound could be studied further to assess its binding energies and interactions with these proteins, offering insights into its potential as a cancer therapeutic agent.

Computational Chemistry: Molecular Dynamics Simulations

Theoretical and computational chemistry approaches, including molecular dynamics (MD) simulations, can provide valuable insights into the stability and behavior of moleculesN-[2-ethoxy-5-(1-pyrrolidinylsulfonyl)phenyl]acetamide could be subjected to MD simulations to predict its behavior in different environments, which is essential for understanding its potential applications in various fields .

Stereochemistry and Enantioselectivity

The stereogenicity of the pyrrolidine ring’s carbons means that different stereoisomers of this compound could have different biological profiles. This aspect is crucial in drug design, where the spatial orientation of substituents can lead to different therapeutic outcomes. Research into the enantioselectivity of this compound could lead to the development of more targeted and effective drugs .

Mecanismo De Acción

Propiedades

IUPAC Name |

N-(2-ethoxy-5-pyrrolidin-1-ylsulfonylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-3-20-14-7-6-12(10-13(14)15-11(2)17)21(18,19)16-8-4-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXRVSOTROWJKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-methyl-5(4H)-isoxazolone](/img/structure/B5291701.png)

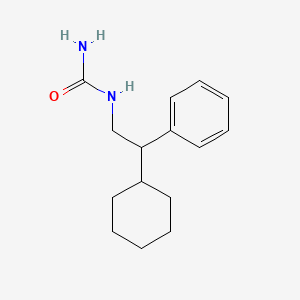

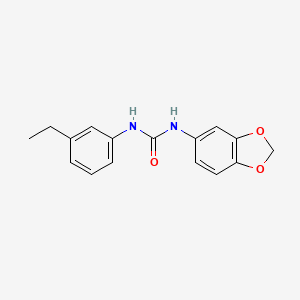

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B5291704.png)

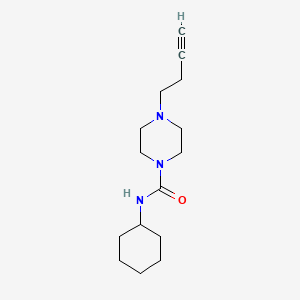

![9-(3-fluoroisonicotinoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5291705.png)

![2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)vinyl 2-fluorobenzoate](/img/structure/B5291711.png)

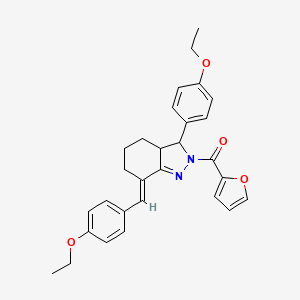

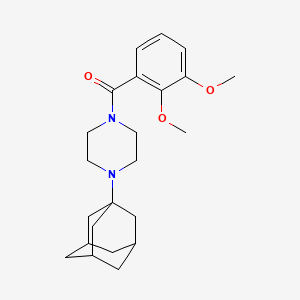

![3-(methyl{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)propane-1,2-diol](/img/structure/B5291751.png)

![N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide](/img/structure/B5291755.png)

![7-acetyl-3-(butylthio)-6-methyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5291767.png)